Stereoselective Isomer Formation in Platinum(II) Methyl Complexes via C-H···Cl Hydrogen Bonding
In platinum(II) methyl complexes, 6-ethyl-2,2'-bipyridine (HL3) directs stereoselective formation of a single isomer with the ethyl group cis to the chloride ligand. This selectivity is driven by a hydrogen bond between the α-CH2 of the ethyl substituent and the chloride ligand, with a crystallographically determined H···Cl distance of 2.28 Å [1]. In contrast, the unsubstituted 2,2'-bipyridine (HL1) lacks this interaction and does not exhibit the same stereocontrol [1].
| Evidence Dimension | Stereoselectivity of isomer formation in [PtCl(Me)(HLn)] |
|---|---|
| Target Compound Data | Single isomer formed; H···Cl hydrogen bond length = 2.28 Å |
| Comparator Or Baseline | 2,2'-Bipyridine (HL1): no such hydrogen bond; stereoselectivity not reported as comparable |
| Quantified Difference | Target compound exhibits stereoselective formation of one isomer due to specific H-bond; comparator lacks this structural feature. |
| Conditions | Reaction of trans-[PtCl(Me)(SMe2)2] with HLn ligands; X-ray crystallography |
Why This Matters
For organometallic chemists, this stereoselectivity is critical for synthesizing single-isomer platinum complexes, which can exhibit distinct reactivity and catalytic properties compared to mixtures.
- [1] Doppiu, A., et al. (2000). Neutral and Cationic Methyl Complexes of Platinum(II) with 6-Substituted 2,2′-Bipyridines: Synthesis, Characterisation and Reactivity with Carbon Monoxide. European Journal of Inorganic Chemistry, 2000(12), 2555-2563. View Source
